IMB-808 - 870768-70-0

IMB-808

Catalog Number: EVT-270712
CAS Number: 870768-70-0
Molecular Formula: C18H15F3N2O4
Molecular Weight: 380.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A potent Liver X receptor α and β (LXRα/β) partial dual agonist that promotes expression of genes related to reverse cholesterol transport (including ABCA1 and ABCG1), and associated with cholesterol metabolism pathway in multiple cell lines (including ApoE). Also IMB-808 promotes cholesterol efflux from macrophages and reduced the accumulated lipids of foam cells.
IMB-808 is a potent liver X receptor α and β (LXRα/β) partial dual agonist that promotes expression of genes related to reverse cholesterol transport (including ABCA1 and ABCG1).
Overview

IMB-808 is a synthetic small molecule identified as a potent partial dual agonist of the liver X receptors alpha and beta (LXRα/β). This compound plays a significant role in regulating cholesterol metabolism and has been studied for its potential therapeutic applications in atherosclerosis treatment. Unlike traditional LXR agonists, which can lead to undesirable lipogenic side effects, IMB-808 exhibits a selective profile that minimizes these effects while promoting beneficial cholesterol efflux mechanisms in various cell types .

Source and Classification

IMB-808 was discovered through a screening method aimed at identifying novel LXR agonists. It is classified under the category of lipid-regulating agents due to its influence on cholesterol homeostasis and its mechanism of action involving the activation of specific nuclear receptors . The compound is registered under the Chemical Abstracts Service number 870768-70-0, which facilitates its identification in chemical databases .

Synthesis Analysis

Methods and Technical Details

The synthesis of IMB-808 involves multiple chemical reactions tailored to create a compound that effectively targets the LXR pathways. While specific synthetic routes are not detailed in the available literature, it typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to further modification.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: To form the core structure of IMB-808.
    • Functional Group Modifications: Such as alkylation or acylation to enhance receptor binding affinity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and achieve high purity levels required for biological testing.
Molecular Structure Analysis

Structure and Data

IMB-808's molecular structure is characterized by specific functional groups that facilitate its interaction with LXRα and LXRβ. Although detailed structural data (such as crystallographic data) is not provided in the sources, studies indicate that IMB-808 fits well within the ligand-binding domains of both receptors, suggesting a favorable conformation for receptor activation .

Key structural features include:

  • Aromatic Rings: Contributing to hydrophobic interactions with the receptor.
  • Polar Functional Groups: Enhancing solubility and binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

IMB-808 engages in several biochemical interactions upon administration:

  1. Receptor Binding: It selectively binds to LXRα and LXRβ, activating downstream signaling pathways related to cholesterol metabolism.
  2. Gene Expression Modulation: Upon binding, it promotes the expression of genes involved in reverse cholesterol transport, including those encoding ATP-binding cassette transporters .
  3. Cholesterol Efflux: The compound significantly enhances cholesterol efflux from macrophages, reducing lipid accumulation and potentially mitigating atherosclerotic processes .
Mechanism of Action

Process and Data

The mechanism of action of IMB-808 primarily involves its role as an agonist for liver X receptors:

  1. Activation of Liver X Receptors: By binding to LXRα and LXRβ, IMB-808 activates transcriptional programs that promote cholesterol efflux and inhibit lipogenesis.
  2. Regulation of Target Genes: It upregulates genes responsible for reverse cholesterol transport while downregulating those associated with lipid synthesis, thus favoring atheroprotective effects .
  3. Selective Coregulator Recruitment: IMB-808 recruits different coregulators compared to full agonists like TO901317, which may explain its reduced lipogenic side effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

IMB-808 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol (specific values may vary based on exact structure).
  • Solubility: Generally soluble in organic solvents; solubility in aqueous solutions may vary based on pH.
  • Stability: Stability under physiological conditions allows for effective biological activity.

These properties facilitate its use in pharmacological applications targeting lipid metabolism.

Applications

Scientific Uses

IMB-808 has significant potential applications in scientific research and medicine:

  1. Cholesterol Regulation Studies: Its ability to modulate cholesterol homeostasis makes it a valuable tool for studying lipid metabolism.
  2. Atherosclerosis Treatment: Given its selective action on liver X receptors without inducing lipogenesis, IMB-808 is being investigated as a therapeutic agent for managing cardiovascular diseases associated with dyslipidemia .
  3. Drug Development: As a model compound for developing new LXR modulators, IMB-808 provides insights into designing safer alternatives with improved therapeutic profiles.
Introduction to Liver X Receptor (LXR) Modulation in Cholesterol Homeostasis

Role of LXRα/β in Lipid Metabolism and Atherosclerosis Pathogenesis

LXRs modulate atherosclerosis through dual mechanisms: promotion of reverse cholesterol transport (RCT) and suppression of inflammatory pathways in macrophages and arterial walls. Key target genes include:

  • ABCA1/G1: ATP-binding cassette transporters mediating cholesterol efflux to apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL) particles
  • APOE: A component of HDL and very-low-density lipoprotein (VLDL) particles that facilitates cholesterol clearance
  • CETP: Cholesteryl ester transfer protein involved in HDL remodeling
  • SREBP-1c: Sterol regulatory element-binding protein 1c, a master lipogenic transcription factor [1] [4] [10]

Table 1: Key LXR Target Genes and Atheroprotective Functions

Target GeneRegulation by LXRsBiological Function in Atherosclerosis
ABCA1InducedMediates cholesterol efflux to ApoA-I; critical for HDL biogenesis
ABCG1InducedPromotes cholesterol efflux to mature HDL particles
APOEInducedFacilitates cholesterol clearance via hepatic uptake
CETPInducedRemodels HDL and facilitates reverse cholesterol transport
SREBP-1cInducedActivates hepatic lipogenesis (undesirable side effect)
NPC1L1SuppressedReduces intestinal cholesterol absorption

Activation of macrophage LXRs suppresses pro-inflammatory gene expression (e.g., COX-2, iNOS, IL-6) and inhibits neutrophil infiltration into atherosclerotic plaques [9]. Human genetic evidence reinforces this protective role: UK Biobank data demonstrate that individuals harboring damaging LXRα mutations exhibit elevated liver enzymes and hepatic dysfunction, confirming the receptor's essential role in human hepatocyte health [5]. Notably, impaired LXR signaling leads to hepatic cholesterol crystallization, triggering NLRP3 inflammasome activation and progressive fibrosis independent of steatosis, highlighting the intricate link between cholesterol homeostasis and inflammation resolution [5].

Limitations of Current LXR Agonists: Lipogenic Side Effects and Therapeutic Gaps

First-generation synthetic LXR agonists such as T0901317 and GW3965 demonstrate potent atheroprotective effects in preclinical models but suffer from dose-limiting hepatic steatosis and hypertriglyceridemia that preclude clinical translation. These adverse effects stem from canonical LXRα activation in hepatocytes:

  • Transcriptional induction of SREBP-1c increases expression of lipogenic enzymes (FASN, SCD1, ACC), driving de novo lipogenesis [1] [4]
  • Hepatic VLDL overproduction due to enhanced lipid synthesis elevates plasma triglyceride levels [4]
  • Species-specific differences in lipoprotein metabolism complicate human translation [5]

Table 2: Pharmacological Limitations of Canonical LXR Agonists

AgonistLXRα EC₅₀LXRβ EC₅₀Lipogenic EffectCholesterol Efflux Efficacy
T0901317 (T1317)0.05 µM0.15 µMSevere (↑ SREBP-1c, FASN)Robust (↑ ABCA1/G1)
GW39650.19 µM0.03 µMModerate-SevereRobust
IMB-8080.15 µM0.53 µMMinimalPotent [1] [4]

Attempts to circumvent lipogenesis through tissue-selective agonism or LXRβ-sparing compounds yielded mixed results. For example, hepatic LXRα knockout eliminates T0901317-induced hypertriglyceridemia but concurrently attenuates macrophage reverse cholesterol transport [3]. This illustrates the therapeutic paradox: achieving macrophage-specific LXR activation without hepatic engagement remains the field's central challenge. Partial agonists that differentially recruit co-regulators offer a promising resolution by selectively modulating subsets of LXR target genes [4].

Emergence of IMB-808 as a Partial LXR Agonist

The benzo-dioxepine-carboxamide derivative IMB-808 (chemical name: N-methyl-N-(2-oxo-2-((2,3,4-trifluorophenyl)amino)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide) represents a novel class of partial LXR agonists with dissociated pharmacology [1] [4] [7]. Identified through cell-based luciferase reporter screening, IMB-808 exhibits:

  • Balanced dual LXRα/β agonism (EC₅₀ = 0.15 µM for LXRα; 0.53 µM for LXRβ) comparable to T0901317 [1]
  • Potent induction of RCT genes: Dose-dependent upregulation of ABCA1 and ABCG1 mRNA/protein in RAW264.7 macrophages (2.8-fold and 3.2-fold at 10 µM, respectively) [1] [4]
  • Minimal lipogenic activation: Unlike T0901317, IMB-808 does not increase SREBP-1c, FASN, or ACC expression in HepG2 hepatocytes [1]

Table 3: Functional Efficacy of IMB-808 in Macrophage Models

Functional AssayCell LineIMB-808 EffectT0901317 Effect
ABCA1 mRNA inductionRAW264.72.8-fold ↑ (10 µM)3.1-fold ↑ (1 µM)
ABCG1 mRNA inductionRAW264.73.2-fold ↑ (10 µM)3.5-fold ↑ (1 µM)
Cholesterol efflux to ApoA-ITHP-135% ↑ (10 µM)42% ↑ (1 µM)
Cholesterol efflux to HDLTHP-128% ↑ (10 µM)33% ↑ (1 µM)
Lipid accumulationOxLDL-loaded macrophagesReduced (comparable to T1317)Robustly reduced [1]

The molecular basis for IMB-808's selective agonism involves:

  • Distinct co-regulator recruitment profiles: IMB-808 exhibits reduced association with lipogenesis-promoting coactivators compared to T0901317 [4]
  • Differential binding mode: Molecular docking reveals unique interactions with LXR ligand-binding domains (LBDs), particularly altered positioning near H12 that may explain partial agonism [4]
  • Hepatocyte-macrophage selectivity: Preferential activation of anti-atherogenic pathways in macrophages while sparing hepatic lipogenic programs [1]

Figure 1: Chemical Structure of IMB-808

O  ║  O             ╱╲  ║ ╲          ∕  ╱╲  O═C   N─CH₂─C═O    ◯  ║ ╱          ╲  ╲╱ F  O             ╲╱ F  F  (Benzo-dioxepine core)  (2,3,4-Trifluorophenyl)  

In contrast to full agonists that maximally stabilize the LXRα activation helix (AF-2), IMB-808 induces an intermediate conformation that permits ABCA1/G1 transactivation while limiting SREBP-1c induction [4]. This pharmacological profile positions IMB-808 as a prototype for next-generation LXR modulators that may overcome the therapeutic limitations of conventional agonists.

Properties

CAS Number

870768-70-0

Product Name

IMB-808

IUPAC Name

N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C18H15F3N2O4

Molecular Weight

380.3 g/mol

InChI

InChI=1S/C18H15F3N2O4/c1-23(9-15(24)22-12-4-3-11(19)16(20)17(12)21)18(25)10-2-5-13-14(8-10)27-7-6-26-13/h2-5,8H,6-7,9H2,1H3,(H,22,24)

InChI Key

XITZPIXICJOKTF-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C(=O)C2=CC3=C(C=C2)OCCO3

Solubility

Soluble in DMSO

Synonyms

IMB-808; IMB 808; IMB808

Canonical SMILES

CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C(=O)C2=CC3=C(C=C2)OCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.